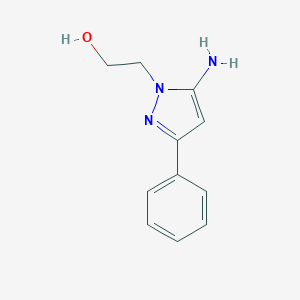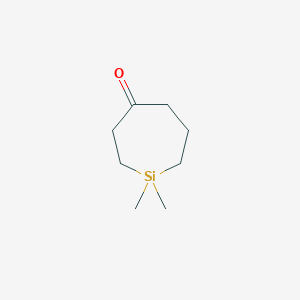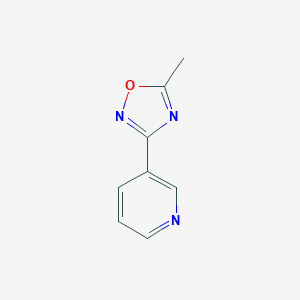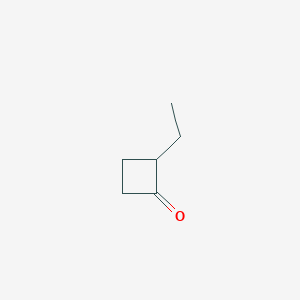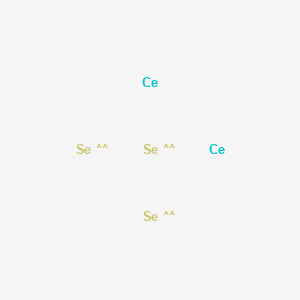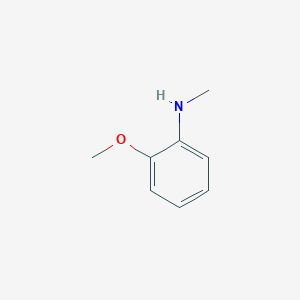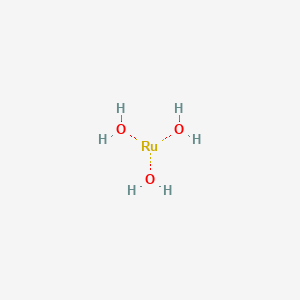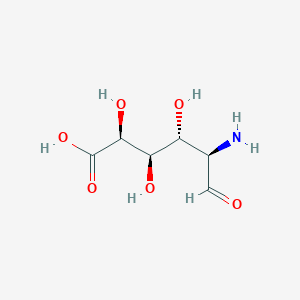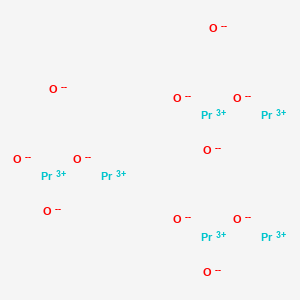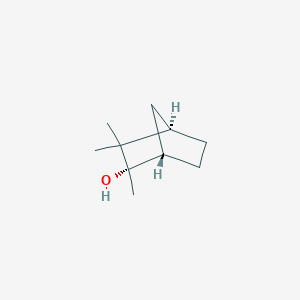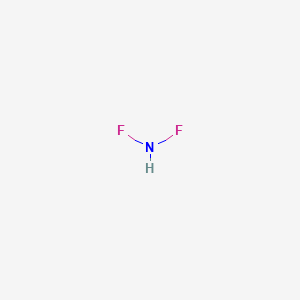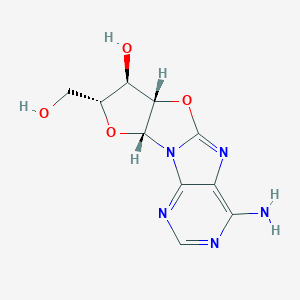![molecular formula C15H17NO5 B082751 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione CAS No. 13091-95-7](/img/structure/B82751.png)
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione, also known as HDPD, is a synthetic compound that belongs to the class of hydroxypyridinone derivatives. It has attracted significant attention from researchers due to its potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer activities. In agriculture, it has been used as a fungicide and insecticide due to its ability to inhibit the growth of various pathogens. In material science, it has been used as a chelating agent and a precursor for the synthesis of metal complexes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of various enzymes. 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been shown to chelate iron, copper, and zinc ions, which are essential for the growth and survival of various pathogens. By chelating these ions, 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione can inhibit the growth of these pathogens. 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, cyclooxygenase, and lipoxygenase, which are involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has also been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione is its broad-spectrum activity against various pathogens and cancer cell lines. This makes it a promising candidate for the development of new drugs and therapies. Another advantage is its low toxicity, which makes it a safer alternative to other drugs and chemicals. However, one of the limitations of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its instability in acidic and basic conditions, which can limit its shelf life and stability in various formulations.
Orientations Futures
There are several future directions for the research and development of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new formulations and delivery methods to improve its solubility and stability. In addition, further studies are needed to fully understand its mechanism of action and its potential applications in various fields. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione involves the condensation of 2,3-dimethyl-1,4-naphthoquinone with 2,3-dimethyl-1,4-butanediol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydrochloric acid to obtain 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione in high yield and purity.
Propriétés
Numéro CAS |
13091-95-7 |
|---|---|
Nom du produit |
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione |
Formule moléculaire |
C15H17NO5 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
3-hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H17NO5/c1-7-3-8(2)13(19)10(4-7)11(17)5-9-6-12(18)16-15(21)14(9)20/h3-4,9,14,19-20H,5-6H2,1-2H3,(H,16,18,21) |
Clé InChI |
ZGJCDRKURNFGIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2O)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2O)O)C |
Synonymes |
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



